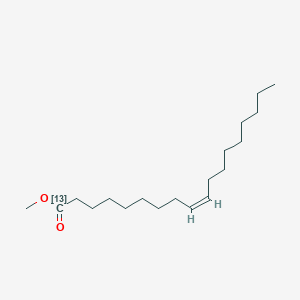

Oleic Acid-13C Methyl Ester

説明

Synthesis Analysis

The synthesis of oleic acid-13C methyl ester involves the esterification of oleic acid with methanol, where a carbon-13 labeled methyl group is introduced. This process can be enhanced by the use of catalysts and specific reaction conditions to improve yield and purity. Researchers have explored various synthetic routes, including the use of green chemistry approaches to minimize environmental impact.

Molecular Structure Analysis

Oleic acid-13C methyl ester shares the same fundamental structure as oleic acid, with a long hydrocarbon chain and a terminal carboxylic acid group esterified with methanol. The carbon-13 labeling allows for the detailed analysis of its molecular interactions and behavior in biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions and Properties

This compound participates in typical fatty acid reactions, including oxidation and further esterification. Its chemical properties are similar to those of other unsaturated fatty acids, with the added advantage of being traceable in complex systems due to the carbon-13 label.

Physical Properties Analysis

The physical properties of oleic acid-13C methyl ester, such as melting point, boiling point, and solubility, are influenced by the presence of the unsaturated bond in the oleic acid moiety and the ester group. These properties are crucial for its application in research and industrial processes.

Chemical Properties Analysis

The chemical reactivity of oleic acid-13C methyl ester is characterized by its unsaturated bond, which can undergo addition reactions. The ester group also allows for reactions typical of esters, including hydrolysis and transesterification. The carbon-13 label does not significantly alter its chemical properties but provides a unique tracer for metabolic and environmental studies.

- The oleic acid-ozone heterogeneous reaction system provides insights into the atmospheric implications and secondary chemical reactions of oleic acid and its derivatives (J. Zahardis & G. Petrucci, 2006).

- Carbonates from oleochemicals discuss the preparation and applications of oleochemical-based carbonates, highlighting synthetic routes, including those for carbonated methyl oleate (K. Doll, J. Kenar, & S. Erhan, 2007).

- A review of dicarboxylic acids and related compounds in atmospheric aerosols explores the molecular distributions, sources, and transformation of dicarboxylic acids related to oleic acid in the atmosphere (K. Kawamura & S. Bikkina, 2016).

Safety And Hazards

将来の方向性

Methyl oleate has potential applications in the synthesis of various compounds. For instance, it can be used to synthesize epoxidized methyl oleate via epoxidation, allyl azides via manganese (III) acetate-mediated addition of azide in the alkyl chain, and bromohydrin products via hydroxybromination with N-bromosuccinimide .

特性

IUPAC Name |

methyl (Z)-(113C)octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10-/i19+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDYPVFESGNLHU-CNJRKRGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCC[13C](=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494327 | |

| Record name | Methyl (9Z)-(1-~13~C)octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oleic Acid-13C Methyl Ester | |

CAS RN |

70491-68-8 | |

| Record name | Methyl (9Z)-(1-~13~C)octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

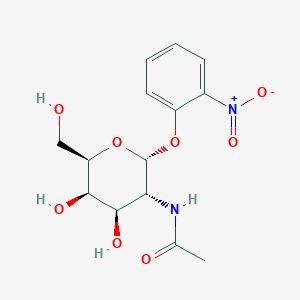

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

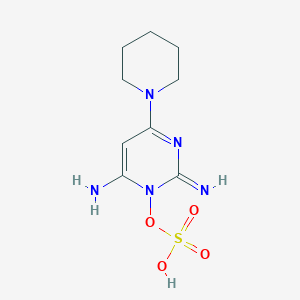

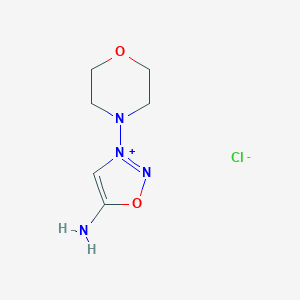

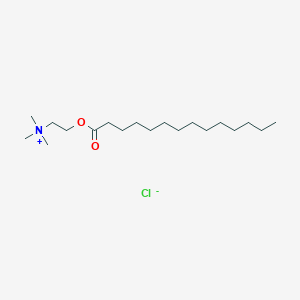

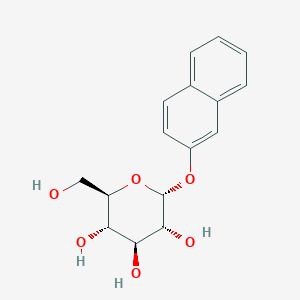

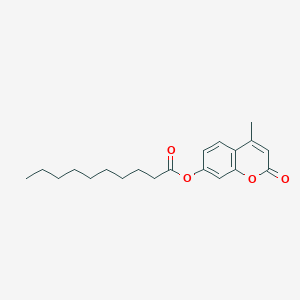

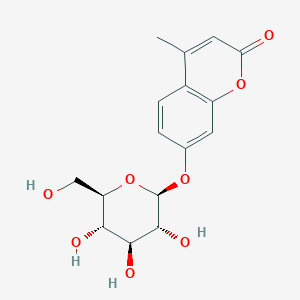

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13747.png)